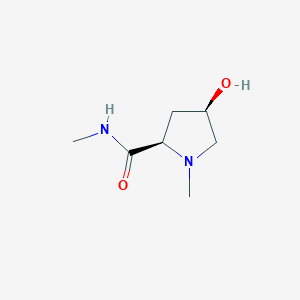

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(2R,4R)-4-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(11)6-3-5(10)4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m1/s1 |

InChI Key |

DDGIXKHWOFWOJX-PHDIDXHHSA-N |

Isomeric SMILES |

CNC(=O)[C@H]1C[C@H](CN1C)O |

Canonical SMILES |

CNC(=O)C1CC(CN1C)O |

Origin of Product |

United States |

Preparation Methods

Organocatalytic and Chiral Auxiliary Methods

-

Proline-Derived Catalysts : Unnatural proline derivatives enable stereoselective Michael additions or cyclizations. For example, γ-dipeptides derived from 4-hydroxyproline promote enantioselective Diels-Alder reactions, achieving >99:1 enantiomeric ratios (er) in tetrahydropyran scaffolds.

-

Lithiation-Trapping with Sparteine : Asymmetric lithiation of N-Boc pyrrolidine using (−)-sparteine and s-BuLi yields α-substituted products with 90:10 er at −40°C. This method enables installation of substituents at the 2-position with high stereocontrol.

Chiral Resolution

-

L-Tartrate Crystallization : Diastereomeric salts formed with L-tartrate enable separation of enantiomers. For example, (2R,4R)-4-methyl-pipecolic acid was resolved using L-tartrate in ethanol, achieving 45% yield of the desired enantiomer.

Grignard and Cyclization Methods

Grignard reagents and cyclization reactions are pivotal for constructing the pyrrolidine core.

Diethyl Oxalate and 1-Bromo-Propylene Route

A six-step process for (2R,4R)-4-methyl-pipecolic acid (adapted for pyrrolidine):

-

Grignard Reaction : Diethyl oxalate reacts with 1-bromo-propylene to form 2-carbonyl-4-substituted intermediates.

-

Cyclization : Hydrogenation with Raney Ni yields 4-methyl-pyrrolidine derivatives.

-

Benzyl Ester Protection : Chloroformate esters protect the amine during synthesis.

-

Deprotection : Hydrogenation with Pd/C removes the benzyl group.

-

Resolution : L-Tartrate crystallization isolates the (2R,4R) enantiomer.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Grignard | Diethyl oxalate, 1-bromo-propylene | ~83% | |

| Cyclization | Raney Ni, H₂ | ~90% | |

| Resolution | L-Tartrate, ethanol | ~45% |

Protection and Deprotection Strategies

Functional group compatibility requires strategic protection:

Hydroxyl Group Protection

Amine Protection

-

Boc Protection : N-Boc groups stabilize intermediates during coupling reactions. For example, tert-butoxycarbonyl (Boc) protection facilitates peptide bond formation in tubulysin derivatives.

Introduction of Dimethyl Groups

N,N-Dimethylation is achieved via:

Reductive Amination

Alkylation

-

Methyl Iodide : Treatment with methyl iodide and a base (e.g., K₂CO₃) installs methyl groups at the nitrogen. This method is compatible with Boc-protected intermediates.

Carboxamide Formation

The carboxamide at position 2 is introduced via coupling reactions:

Activated Carboxylic Acids

Acyl Chloride Intermediates

-

Chloroformate Activation : Chloroformate esters (e.g., Boc) enable amide bond formation. For instance, N-Boc-pyrrolidine reacts with acyl chlorides in dichloromethane.

Resolution and Purification

Chiral resolution ensures enantiopurity:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| L-Tartrate Crystallization | Ethanol, heating, cooling | ~45% | |

| Chiral HPLC | Chiralcel AS-H column | >95% ee |

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Grignard-Cyclization | Diethyl oxalate, H₂, L-tartrate | Mild conditions, scalable | Low overall yield (~24%) |

| Asymmetric Lithiation | Sparteine, s-BuLi | High er (>90:10), precise stereocontrol | Limited substrate scope |

| Reductive Amination | Formaldehyde, HCO₂H | Simple, cost-effective | Requires aniline precursors |

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents.

Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a library of novel 2-(het)arylpyrrolidine-1-carboxamides demonstrated cytotoxicity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen, showcasing the compound's potential in oncology .

Neurological Disorders

The compound has been investigated for its effects on neurological conditions. Its structural features suggest potential interactions with neurotransmitter systems, which could be beneficial in treating anxiety disorders and depression. Early-phase clinical trials have explored related compounds for efficacy in these areas, indicating a pathway for further exploration of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide in psychiatric medicine .

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, investigations into fructokinase inhibition have revealed that similar carboxamide derivatives can modulate metabolic processes influenced by fructose metabolism. This suggests that (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide could be further studied for its potential to regulate metabolic disorders .

Antibacterial Properties

In addition to anticancer properties, certain pyrrolidine derivatives have shown effectiveness against bacterial biofilms. Studies have indicated that compounds with similar configurations can suppress bacterial growth and biofilm formation, making them candidates for developing new antibacterial therapies .

Data Tables

Case Studies and Research Findings

- Anticancer Study : A study published in 2019 synthesized novel pyrrolidine derivatives and evaluated their anticancer activity both in vitro and in vivo. The results indicated enhanced survival rates and increased life spans in animal models treated with these compounds, emphasizing their therapeutic potential .

- Neurological Application : Investigations into related compounds have shown promise in treating major depressive disorders and anxiety disorders through modulation of neurotransmitter activity. Clinical trials are ongoing to explore these effects further .

- Metabolic Regulation : Research into the inhibition of fructokinase by carboxamide derivatives has opened avenues for treating metabolic syndrome and related disorders by regulating fructose metabolism .

Mechanism of Action

The mechanism of action of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The stereochemistry of the compound is critical for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its tertiary carboxamide (N,N-dimethyl) and 4-hydroxy-pyrrolidine core. Below is a comparison with structurally related pyrrolidine derivatives:

*Calculated based on molecular formula.

Key Observations:

- Carboxamide vs.

- Stereochemistry : The (2R,4R) configuration distinguishes it from (2S,4R) isomers (e.g., ), which may exhibit divergent binding affinities in chiral applications.

- Substituent Effects : Aryl-substituted carboxamides () show higher molecular weights and varied bioactivity, while simpler derivatives (e.g., methyl esters) prioritize synthetic utility .

Melting Points and Stability:

- The target compound’s melting point is unreported, but analogs like 8e () melt at 165°C, suggesting similar thermal stability for solid-state applications .

- (2S,4R)-4-(Trimethylammonium)pyrrolidine-2-carboxylic Acid Chloride (7·2HCl) requires storage under inert atmospheres, indicating sensitivity to moisture/oxidation , whereas the target compound’s stability data remain unspecified.

Biological Activity

(2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide, often referred to as a derivative of pyrrolidine, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interactions with various biological systems.

The molecular formula of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is CHNO. Its structure includes a hydroxyl group and a carboxamide moiety, making it a versatile compound in organic synthesis and biological studies.

The biological activity of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and influence signal transduction pathways. The compound may function as an agonist or antagonist for certain receptors, impacting cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide exhibits several biological activities:

- Antiviral Activity : Studies have shown that similar compounds exhibit antiviral properties against drug-resistant HIV-1 mutants. This suggests potential applications in developing antiviral therapies .

- Antioxidant Properties : The compound may also act as an antioxidant, protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by modulating cytokine production. This could be relevant for therapeutic strategies targeting inflammatory diseases .

Study 1: Antiviral Properties

A study investigated the antiviral activity of related compounds against HIV-1 mutants. The findings indicated that modifications in the pyrrolidine structure could enhance antiviral efficacy, suggesting that (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide might possess similar properties .

Study 2: Antioxidant Activity

Research on various isolated compounds from plant sources revealed that those with a pyrrolidine backbone exhibited significant antioxidant activity. The mechanisms involved include scavenging free radicals and reducing oxidative stress markers in cellular models .

Study 3: Anti-inflammatory Mechanisms

In vitro studies have shown that compounds similar to (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition suggests a pathway through which these compounds can mitigate inflammation-related conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: How can the stereochemical integrity of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide be confirmed during synthesis?

Methodological Answer:

Stereochemical validation requires a combination of analytical techniques:

- X-ray crystallography for absolute configuration determination, as demonstrated in structural analogs like (2S,4R)-4-hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide .

- Chiral HPLC with polarimetric detection to resolve enantiomers and assess enantiomeric excess (ee). For example, chiral columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases are effective for pyrrolidine derivatives .

- NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .

Advanced: What synthetic strategies optimize enantiomeric excess (ee) in the preparation of (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide?

Methodological Answer:

Key approaches include:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps to control stereochemistry. For example, tert-butoxycarbonyl (Boc)-protected intermediates enable regioselective functionalization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of ester precursors, as seen in related pyrrolidinecarboxamide syntheses .

- Dynamic kinetic resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize intermediates and achieve >95% ee .

Basic: What analytical techniques are recommended for characterizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks). Use C18 columns with 0.1% formic acid in water/acetonitrile gradients .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., onset temperatures for hydroxyl group dehydration) .

- pH-dependent NMR : Track hydrolysis of the carboxamide group in D₂O at pH 2–12 .

Advanced: How does the hydroxyl group at C4 influence the compound’s reactivity in derivatization reactions?

Methodological Answer:

The C4 hydroxyl group enables selective functionalization:

- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) ethers or benzyl ethers to block the hydroxyl group during N-methylation or amide coupling .

- Oxidation : Catalytic oxidation with TEMPO/NaOCl converts the hydroxyl to a ketone, altering conformational flexibility (e.g., ring puckering in pyrrolidine) .

- Cross-coupling : Mitsunobu reactions with phenols or thiols yield ether or thioether derivatives for structure-activity relationship (SAR) studies .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like dopamine receptors or peptidases. The hydroxyl and carboxamide groups form hydrogen bonds with active-site residues .

- Molecular dynamics (MD) simulations : Simulate conformational changes in aqueous environments (AMBER force field) to assess stability of the (2R,4R) configuration .

- QM/MM studies : Evaluate electronic effects of substituents (e.g., methyl groups) on binding affinity using Gaussian09 .

Basic: What safety precautions are critical when handling (2R,4R)-4-Hydroxy-N,1-dimethylpyrrolidine-2-carboxamide in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulate matter .

- Waste disposal : Neutralize acidic/basic residues before disposal, following EPA guidelines for nitrogen-containing heterocycles .

Advanced: How do structural analogs of this compound inform SAR studies in medicinal chemistry?

Methodological Answer:

- Halogenated analogs : Replace the hydroxyl group with fluorine (e.g., (2R,4R)-4-fluoro derivatives) to enhance metabolic stability, as seen in CNS-targeting compounds .

- N-Alkyl variations : Compare N-methyl vs. N-ethyl groups to optimize lipophilicity (logP) and blood-brain barrier penetration .

- Carboxamide bioisosteres : Substitute the carboxamide with sulfonamides or ureas to modulate solubility and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.